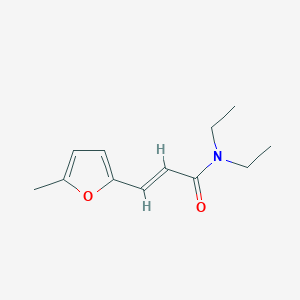
N,N-diethyl-3-(5-methylfuran-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide: is an organic compound with the molecular formula C12H17NO2 It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with diethylamine and acryloyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Conversion of 5-methylfuran-2-carboxylic acid to its corresponding acid chloride using thionyl chloride.
Step 2: Reaction of the acid chloride with diethylamine to form the amide intermediate.
Step 3: Addition of acryloyl chloride to the amide intermediate to yield n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group in the acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted acrylamide derivatives.
Scientific Research Applications
Chemistry: n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways involving furan derivatives.
Medicine: The compound’s potential medicinal properties are being explored, particularly its role as an intermediate in the synthesis of pharmaceutical agents with anti-inflammatory or anticancer activities.
Industry: In the industrial sector, n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide is used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites in proteins.
Comparison with Similar Compounds
- n,n-Diethyl-3-(2-furyl)acrylamide
- n,n-Diethyl-3-(5-nitrofuran-2-yl)acrylamide
- n,n-Diethyl-3-(5-bromofuran-2-yl)acrylamide
Uniqueness: n,n-Diethyl-3-(5-methylfuran-2-yl)acrylamide is unique due to the presence of the 5-methyl group on the furan ring, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its stability and specificity in various applications.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(E)-N,N-diethyl-3-(5-methylfuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)9-8-11-7-6-10(3)15-11/h6-9H,4-5H2,1-3H3/b9-8+ |
InChI Key |
QJUMLZXFYRYSJP-CMDGGOBGSA-N |
Isomeric SMILES |
CCN(CC)C(=O)/C=C/C1=CC=C(O1)C |
Canonical SMILES |
CCN(CC)C(=O)C=CC1=CC=C(O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















